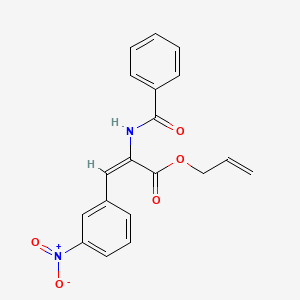![molecular formula C20H21N3O2S2 B4631157 N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)
N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with specific precursors and using catalytic or activating agents to promote the formation of the desired chemical bonds. For example, the synthesis of similar acetamide derivatives involves reactions of precursor compounds with specific reagents under controlled conditions to yield the target compounds. These processes often employ techniques such as refluxing, microwave-assisted synthesis, or ultrasonication to achieve high yields and purity (Duran & Canbaz, 2013; Youssef, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide is often elucidated using techniques like 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and X-ray crystallography. These methods confirm the chemical structure, showcasing the arrangement of atoms and the presence of specific functional groups, which is crucial for understanding the compound's reactivity and properties (Wang et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures can include cyclization, condensation, and reactions with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones. These reactions lead to the formation of diverse derivatives with varying chemical properties. The reactivity is significantly influenced by the functional groups present in the molecule, dictating the types of chemical transformations the compound can undergo (Youssef, 2009).
Physical Properties Analysis
The physical properties of compounds like this compound are determined through methods such as melting point determination, solubility testing, and spectroscopic analysis. These properties are essential for understanding the compound's behavior under different conditions and its suitability for various applications (Duran & Canbaz, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies on related compounds show that functional groups like cyano, acetamide, and benzothienyl play critical roles in determining the chemical behavior, including acidity (pKa values), nucleophilic and electrophilic reactivity, and interactions with other molecules. These characteristics are pivotal for predicting how the compound will react in chemical syntheses and potential applications (Duran & Canbaz, 2013).
科学的研究の応用
Antitumor Activity
Compounds bearing heterocyclic ring systems similar to the one mentioned have been synthesized and evaluated for their antitumor activity. For example, derivatives of 2-(4-aminophenyl)benzothiazole have shown considerable anticancer activity against some cancer cell lines. This suggests potential applications of the compound in cancer research, particularly in the synthesis of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal properties of compounds containing benzothiazole and related heterocycles. These compounds are effective against a range of pathogenic bacteria and fungi, suggesting their potential as lead compounds for developing new antimicrobial and antifungal drugs. This aligns with the exploration of similar applications for the compound , considering its structural features (Mokhtari & Pourabdollah, 2013).
Sensory Probes and Fluorescent Markers
Compounds with complex heterocyclic structures have been used as molecular probes for the detection of carbonyl compounds in environmental samples, showcasing their utility in analytical chemistry and environmental science. Their sensitivity and specificity make them suitable for trace measurement and analysis of pollutants (Houdier, Perrier, Defrancq, & Legrand, 2000).
Molecular Docking and Drug Design
The structural analysis and molecular docking studies of compounds with similar structural motifs have contributed significantly to drug design, particularly in the identification of potential inhibitors for specific receptors or enzymes. Such studies are crucial for understanding the interaction dynamics between drug candidates and biological targets, paving the way for the development of highly selective and efficacious therapeutic agents (Sharma et al., 2018).
特性
IUPAC Name |
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-(2,3-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-12-6-5-8-16(13(12)2)25-11-18(24)22-20(26)23-19-15(10-21)14-7-3-4-9-17(14)27-19/h5-6,8H,3-4,7,9,11H2,1-2H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDVYVUYYFBVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4631084.png)
![2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)

![N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B4631100.png)

![N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4631110.png)
![1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine](/img/structure/B4631116.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B4631132.png)
![methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)